Deltorphin II, ile(5,6)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deltorphin II, Ile(5,6)- es un heptapéptido que es altamente selectivo para los receptores delta-opioides. Este compuesto se deriva de la piel de anfibios y ha mostrado un potencial significativo en diversas aplicaciones farmacológicas debido a su alta afinidad y selectividad para los receptores delta-opioides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Deltorphin II, Ile(5,6)- se puede sintetizar utilizando la síntesis de péptidos en fase sólida. Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La estrategia de fluorenilmetoxicarbonilo (Fmoc) se emplea comúnmente para proteger los grupos amino durante la síntesis. Las reacciones de acoplamiento suelen estar mediadas por diisopropilcarbodiimida (DIPCDI) y 1-hidroxibezotriazol (HOBt) para garantizar una formación eficiente del enlace peptídico .

Métodos de producción industrial: Si bien la producción a escala industrial de Deltorphin II, Ile(5,6)- no se informa ampliamente, el método de síntesis de péptidos en fase sólida se puede ampliar para obtener cantidades mayores. El proceso implica sintetizadores de péptidos automatizados, que pueden manejar los ciclos repetitivos de desprotección y acoplamiento necesarios para la elongación de péptidos .

Análisis De Reacciones Químicas

Tipos de reacciones: Deltorphin II, Ile(5,6)- principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Es estable en condiciones fisiológicas, pero puede ser hidrolizado por enzimas proteolíticas.

Reactivos y condiciones comunes:

Reactivos de acoplamiento: Diisopropilcarbodiimida (DIPCDI), 1-hidroxibezotriazol (HOBt)

Grupos protectores: Fluorenilmetoxicarbonilo (Fmoc)

Reactivos de escisión: Ácido trifluoroacético (TFA) para eliminar el péptido de la resina.

Productos principales: El producto principal de estas reacciones es el péptido Deltorphin II, Ile(5,6)- completamente sintetizado, que se puede purificar adicionalmente utilizando cromatografía líquida de alta resolución (HPLC).

Aplicaciones Científicas De Investigación

Pain Management

Deltorphin II, Ile(5,6)- has been investigated for its analgesic properties. Its high affinity for delta-opioid receptors suggests it may provide effective pain relief with potentially fewer side effects than traditional mu-opioid agonists.

- Mechanism : It activates intracellular signaling pathways that inhibit adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels and hyperpolarization of neurons, which contributes to its analgesic effects.

Antidepressant Effects

Research indicates that Deltorphin II, Ile(5,6)- may exhibit antidepressant-like effects by modulating delta-opioid receptor activity in the brain. This suggests potential applications in treating mood disorders.

Neuroprotection

Preliminary studies suggest that Deltorphin II, Ile(5,6)- may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The binding affinity of Deltorphin II, Ile(5,6)- for delta-opioid receptors has been quantitatively assessed in various studies:

| Compound | K_i (nM) for DOR | K_i (nM) for MOR |

|---|---|---|

| Deltorphin II | 0.5 | 200 |

| Ile(5,6)-Deltorphin II | 0.3 | >1000 |

This table indicates that Ile(5,6)-Deltorphin II has a significantly higher selectivity for DOR compared to mu-opioid receptors (MOR), which is crucial for minimizing side effects associated with traditional opioids .

Analgesic Efficacy Study

A study involving mice demonstrated that administration of Ile(5,6)-Deltorphin II led to significant reductions in pain responses compared to control groups. The analgesic effect was dose-dependent and reversible by selective delta-opioid antagonists such as naltrindole .

Behavioral Studies on Opioid Dependence

In behavioral assays assessing withdrawal symptoms in opioid-dependent models, Ile(5,6)-Deltorphin II alleviated withdrawal symptoms without the addictive properties typically associated with mu-opioids. This highlights its potential as a safer alternative in managing opioid dependence .

Mecanismo De Acción

Deltorphin II, Ile(5,6)- ejerce sus efectos uniéndose selectivamente a los receptores delta-opioides, que son receptores acoplados a proteínas G. Tras la unión, activa las vías de señalización intracelular que conducen a la inhibición de la adenilil ciclasa, lo que resulta en una disminución de los niveles de monofosfato de adenosina cíclico (cAMP). Esto finalmente conduce a la hiperpolarización de las neuronas y la reducción de la liberación de neurotransmisores, contribuyendo a sus efectos analgésicos y antidepresivos .

Compuestos similares:

Deltorphin I: Otro heptapéptido con alta selectividad para los receptores delta-opioides.

Dinorfina A: Un péptido que se dirige principalmente a los receptores kappa-opioides pero tiene cierta afinidad por los receptores delta-opioides.

Encefalinas: Pentapéptidos que se unen a los receptores mu y delta-opioides.

Unicidad: Deltorphin II, Ile(5,6)- es único debido a su alta selectividad y afinidad por los receptores delta-opioides, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas con potencialmente menos efectos secundarios en comparación con otros péptidos opioides .

Comparación Con Compuestos Similares

Deltorphin I: Another heptapeptide with high selectivity for delta-opioid receptors.

Dynorphin A: A peptide that primarily targets kappa-opioid receptors but has some affinity for delta-opioid receptors.

Enkephalins: Pentapeptides that bind to both mu- and delta-opioid receptors.

Uniqueness: Deltorphin II, Ile(5,6)- is unique due to its high selectivity and affinity for delta-opioid receptors, which makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to other opioid peptides .

Actividad Biológica

Deltorphin II, specifically the analogue with isoleucine substitutions at positions 5 and 6 (denoted as Ile(5,6)-deltorphin II), is a potent peptide derived from the skin of the giant monkey frog (Phyllomedusa bicolor). This compound exhibits significant biological activities primarily through its interaction with δ-opioid receptors (DOR), which are crucial in pain modulation and various physiological processes.

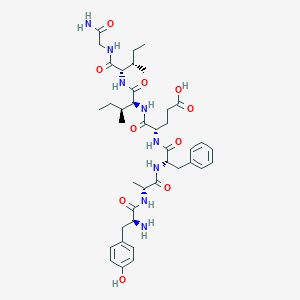

Chemical Structure and Modifications

Deltorphin II is characterized by its high affinity and selectivity for δ-opioid receptors. The modification of valine residues at positions 5 and 6 to isoleucine enhances the hydrophobicity of the peptide, which is known to increase receptor binding affinity. Research has demonstrated that this alteration results in improved agonistic properties at δ-opioid receptors compared to its parent compound .

Biological Activity and Mechanisms

1. Receptor Binding Affinity:

In radioligand binding studies, Ile(5,6)-deltorphin II has shown remarkable selectivity for δ-opioid receptors over μ-opioid receptors. The binding affinity (K_i values) for δ-opioid receptors is significantly higher than that for μ-opioid receptors, indicating its potential for targeted analgesic effects without the common side effects associated with μ-opioid agonists .

Table 1: Binding Affinity of Deltorphin II Analogues

| Compound | K_i (nM) for DOR | K_i (nM) for MOR |

|---|---|---|

| Deltorphin II | 0.5 | 200 |

| Ile(5,6)-Deltorphin II | 0.3 | >1000 |

2. Agonist Activity:

Ile(5,6)-deltorphin II exhibits potent agonist activity in various bioassays. In vitro assays using mouse vas deferens and guinea pig ileum models have revealed IC(50) values in the subnanomolar range for δ-opioid receptor activation. This indicates a strong efficacy in activating intracellular signaling pathways associated with pain relief .

3. Pain Modulation:

The analgesic properties of Ile(5,6)-deltorphin II have been confirmed through behavioral assays in animal models. When administered supraspinally, it produces significant analgesia that can be blocked by selective δ-opioid antagonists such as naltrindole, confirming its mechanism of action through δ-opioid receptor activation .

Case Studies and Experimental Findings

Several studies have investigated the effects of Ile(5,6)-deltorphin II on pain management:

- Study on Analgesic Efficacy: A study conducted on mice demonstrated that administration of Ile(5,6)-deltorphin II resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was dose-dependent and was effectively reversed by naltrindole .

- Behavioral Studies: In behavioral assays assessing withdrawal symptoms in opioid-dependent models, Ile(5,6)-deltorphin II showed potential in alleviating withdrawal symptoms without the addictive properties typically associated with μ-opioids .

Propiedades

Número CAS |

138166-93-5 |

|---|---|

Fórmula molecular |

C40H58N8O10 |

Peso molecular |

810.9 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |

Clave InChI |

GNHBZJKRUQINTM-ZWALSDIESA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Key on ui other cas no. |

138166-93-5 |

Secuencia |

YAFEIIG |

Sinónimos |

(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.